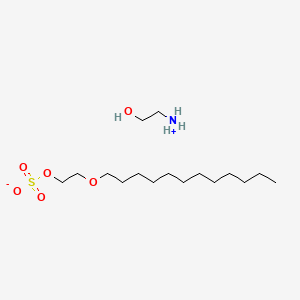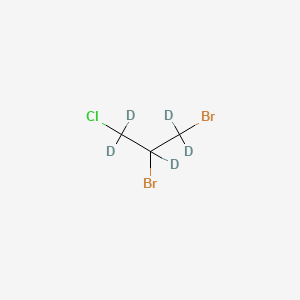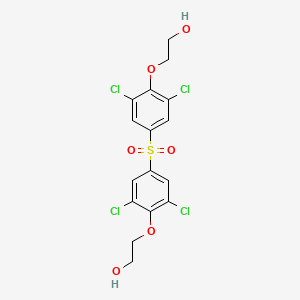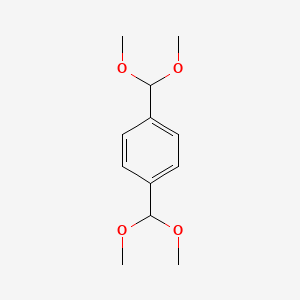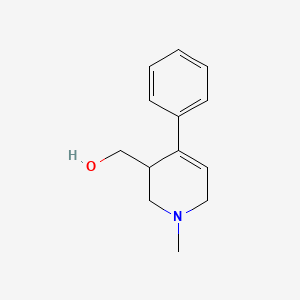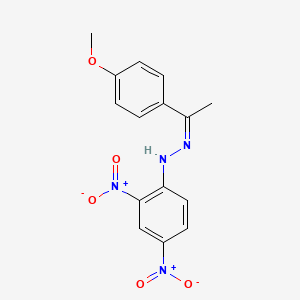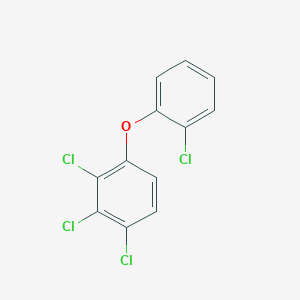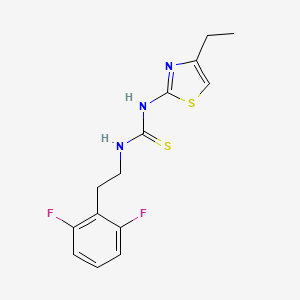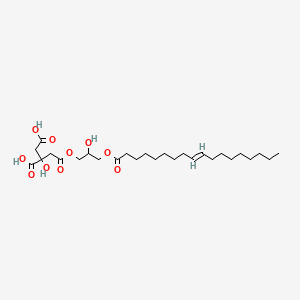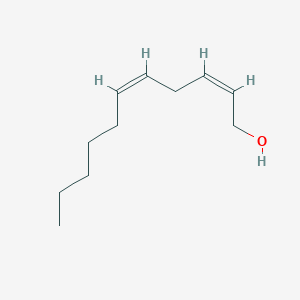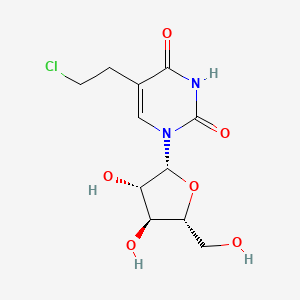
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. Compounds of this nature are often designed to interfere with nucleic acid synthesis and are used in various therapeutic applications, particularly in the treatment of viral infections and cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Glycosylation: The arabinofuranosyl moiety is attached to the pyrimidine base through a glycosylation reaction.
Chlorination: The 2-chloroethyl group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione likely involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can inhibit the proliferation of rapidly dividing cells, such as cancer cells or viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-beta-D-Arabinofuranosylcytosine: Another nucleoside analog used in cancer treatment.
5-Fluorouracil: A pyrimidine analog used as a chemotherapeutic agent.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness
1-beta-D-Arabinofuranosyl-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which combines the arabinofuranosyl moiety with a chloroethyl group, potentially offering distinct therapeutic advantages and a different spectrum of activity compared to other nucleoside analogs.
Propriétés
Numéro CAS |
90301-70-5 |
|---|---|
Formule moléculaire |
C11H15ClN2O6 |
Poids moléculaire |
306.70 g/mol |
Nom IUPAC |
5-(2-chloroethyl)-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15ClN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,15-17H,1-2,4H2,(H,13,18,19)/t6-,7-,8+,10-/m1/s1 |
Clé InChI |
VSWBKXJDWJNKJN-BDNRQGISSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)CCCl |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
